(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-6-7-18-17(12-16)15(13-20-18)8-10-21-24(22,23)11-9-14-4-2-1-3-5-14/h1-7,9,11-13,20-21H,8,10H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKQBWPVUBYNTI-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide is the tropomyosin-related kinase B (TrkB) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, serves as a neurotransmitter modulator, and participates in neuronal plasticity, which is essential for learning and memory.
Mode of Action
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide acts as an activator of the TrkB receptor . It binds to the TrkB receptor, leading to its activation. This activation triggers a series of intracellular reactions that result in the survival, growth, and differentiation of neurons. Additionally, this compound has been found to inhibit the Notum enzyme, which can remove the lipid from Wnt and inactivate it. Therefore, inhibition of Notum can upregulate Wnt signaling.
Biochemical Pathways
The activation of the TrkB receptor leads to the initiation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways play critical roles in cell survival, growth, and differentiation. The upregulation of Wnt signaling due to Notum inhibition also affects various cellular processes, including cell proliferation, migration, and differentiation.
Pharmacokinetics
The compound’s bioavailability is suggested by its observed biological effects when administered intraperitoneally.
Result of Action
The activation of the TrkB receptor by N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide has been shown to protect against vision loss from closed-globe ocular trauma. It appears to preserve contrast sensitivity better than other compounds. The upregulation of Wnt signaling due to Notum inhibition may also have various cellular effects, depending on the specific cell type and context.
Biological Activity
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula . The presence of the 5-fluoro-1H-indole ring is significant as indoles are known to exhibit a variety of biological activities, including anti-cancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN2O1S |
| Molecular Weight | 348.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of (E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide has been linked to several mechanisms:
- Inhibition of Cell Proliferation : Studies have indicated that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis. This is likely mediated through the modulation of signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating a potential for this compound to act against bacterial infections.
Study 1: Anticancer Activity
A recent study investigated the effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Study 2: Anti-inflammatory Properties
In vitro assays showed that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Study 3: Antimicrobial Testing
Testing against various bacterial strains revealed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Implications :
- Indole vs.
- Fluorine Positioning : Fluorine at the 5-position of indole (target compound) versus the 4-position of phenyl (FPSS) alters electronic effects and steric interactions .
- Linker Flexibility : The ethyl chain in the target compound may improve binding to deep hydrophobic pockets compared to direct aryl attachments in FPSS or 6b .
Physicochemical Properties
Key Observations :
- Higher molecular weight in the target compound may reduce aqueous solubility compared to FPSS or 6b.
- The 5-fluoroindole group could enhance metabolic stability relative to non-indole analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide, and how can intermediates be characterized?
- Methodology : The sulfonamide group can be introduced via condensation of a sulfonyl chloride derivative with an amine-functionalized indole intermediate. For example, benzenesulfonic chloride reacts with amines in pyridine with DMAP catalysis, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization . Key intermediates like 5-fluoro-1H-indole-3-ethylamine should be synthesized using formylation or alkylation reactions, with characterization by -NMR, -NMR, and FT-IR to confirm regioselectivity and purity .
Q. How can researchers verify the structural integrity and stereochemistry of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the (E)-configuration of the ethenesulfonamide moiety and the spatial arrangement of the indole ring. Crystallization conditions (e.g., slow evaporation in DCM/hexane) must be optimized to obtain high-quality crystals. Powder XRD can assess crystallinity, while computational methods (DFT) validate spectroscopic data (e.g., NMR chemical shifts) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodology : Use fluorescence-based assays to evaluate interactions with biological targets (e.g., kinases, GPCRs) due to the indole fluorophore’s intrinsic fluorescence. Dose-response curves (0.1–100 µM) in cell-free systems can identify binding affinity (IC). Parallel cytotoxicity assays (MTT or resazurin) in HEK-293 or HepG2 cells ensure selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., fluoro-substitution on indole, sulfonamide linker length) affect target binding and pharmacokinetics?
- Methodology : Synthesize analogs with varied substituents (e.g., 5-chloro or 5-methoxyindole) and compare their binding kinetics (SPR or ITC) and ADME properties (logP, metabolic stability in liver microsomes). Molecular docking (AutoDock Vina) can model interactions with binding pockets, while QSAR analysis identifies critical substituent effects .
Q. What computational strategies resolve contradictions between theoretical and experimental spectroscopic data?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate -NMR spectra and compare them with experimental data. Discrepancies in chemical shifts (e.g., indole NH protons) may arise from solvent effects or conformational flexibility, requiring explicit solvent models (PCM) or MD simulations .
Q. How can crystallographic data inform polymorph screening and stability under physiological conditions?
- Methodology : SCXRD-derived lattice parameters (e.g., COF-1/COF-5 frameworks) guide polymorph identification. Stability studies (TGA/DSC) assess thermal degradation, while slurry experiments in biorelevant media (FaSSIF/FeSSIF) predict solubility and bioavailability .
Q. What experimental designs mitigate synthetic challenges like sulfonamide hydrolysis or indole oxidation?
- Methodology : Protect the indole NH with tert-butoxycarbonyl (Boc) groups during sulfonylation. Use anhydrous conditions (N atmosphere) and antioxidants (BHT) to prevent oxidation. Monitor reaction progress via LC-MS to detect hydrolyzed byproducts (e.g., sulfonic acids) .
Q. How can researchers address discrepancies in bioactivity data across different assay platforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
